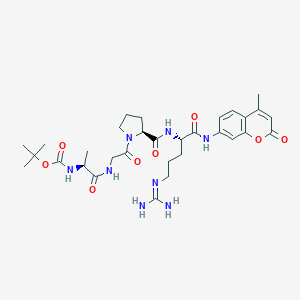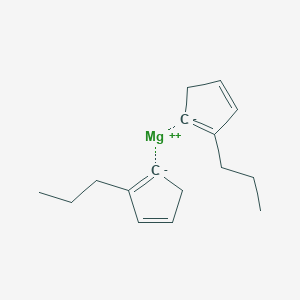
Fosfadecin
Vue d'ensemble
Description
Fosfadecin is a nucleotide antibiotic produced by the bacterium Pseudomonas viridiflava PK-5. It is known for its antibacterial properties against both Gram-positive and Gram-negative bacteria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fosfadecin is isolated from the culture filtrates of Pseudomonas viridiflava PK-5. The isolation process involves several chromatographic techniques, including adsorption, gel filtration, and ion exchange resins. The chemical structure of this compound is determined through spectroscopic and degradation studies .
Industrial Production Methods: The industrial production of this compound involves the fermentation of Pseudomonas viridiflava PK-5. The bacteria are cultured in a suitable medium, and the antibiotic is extracted from the culture filtrate. The purification process includes multiple chromatographic steps to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Fosfadecin undergoes various chemical reactions, including hydrolysis and enzymatic degradation. It can be hydrolyzed to generate fosfomycin and a new antibiotic, fosfoxacin .
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed using acidic or basic conditions to yield fosfomycin.
Enzymatic Degradation: Specific enzymes can catalyze the degradation of this compound to produce fosfomycin and fosfoxacin.
Major Products:
Fosfomycin: A well-known antibiotic used to treat bacterial infections.
Fosfoxacin: A new antibiotic with potential antibacterial properties.
Applications De Recherche Scientifique
Fosfadecin has several scientific research applications, including:
Chemistry: Studying the chemical structure and reactivity of nucleotide antibiotics.
Biology: Investigating the biological pathways and mechanisms of action of nucleotide antibiotics.
Medicine: Exploring the potential use of this compound as an antibiotic to treat bacterial infections.
Industry: Developing new methods for the industrial production of nucleotide antibiotics.
Mécanisme D'action
Fosfadecin exerts its antibacterial effects by inhibiting bacterial cell wall biosynthesis. It is hydrolyzed to produce fosfomycin, which binds covalently to the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This binding inactivates the enzyme, preventing the synthesis of peptidoglycan, an essential component of the bacterial cell wall .
Comparaison Avec Des Composés Similaires
Fosfomycin: A broad-spectrum antibiotic that inhibits bacterial cell wall synthesis.
Fosfoxacin: A new antibiotic produced from the hydrolysis of fosfadecin.
Comparison: this compound is unique in its ability to be hydrolyzed into two different antibiotics, fosfomycin and fosfoxacinThis dual functionality makes this compound a valuable compound for further research and development .
Propriétés
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(3-methyloxiran-2-yl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O10P2/c1-5-13(26-5)29(21,22)28-30(23,24)25-2-6-8(19)9(20)12(27-6)18-4-17-7-10(14)15-3-16-11(7)18/h3-6,8-9,12-13,19-20H,2H2,1H3,(H,21,22)(H,23,24)(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKKASKVRUMAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923602 | |
| Record name | 9-[5-O-(Hydroxy{[hydroxy(3-methyloxiran-2-yl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120909-50-4 | |
| Record name | Fosfadecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120909504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-[5-O-(Hydroxy{[hydroxy(3-methyloxiran-2-yl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B40085.png)
![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)



